molecular formula C12H24O2 B13818510 Furan,5-ethoxytetrahydro-3-methyl-2-pentyl-,(2alpha,3ba,5alpha)-(9ci)

Furan,5-ethoxytetrahydro-3-methyl-2-pentyl-,(2alpha,3ba,5alpha)-(9ci)

Cat. No.: B13818510
M. Wt: 200.32 g/mol
InChI Key: GDZVPDYJNUKCAQ-IJLUTSLNSA-N
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Description

Furan,5-ethoxytetrahydro-3-methyl-2-pentyl-,(2alpha,3ba,5alpha)-(9ci) is a complex organic compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan,5-ethoxytetrahydro-3-methyl-2-pentyl-,(2alpha,3ba,5alpha)-(9ci) likely involves multiple steps, including the formation of the furan ring and subsequent functionalization. Common synthetic routes for furan derivatives include:

    Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Feist-Benary Synthesis: This approach uses α-haloketones and β-dicarbonyl compounds under basic conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Furan derivatives can undergo various chemical reactions, including:

    Oxidation: Furans can be oxidized to form lactones or other oxygenated products.

    Reduction: Reduction of furans can lead to tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

Furan derivatives have a wide range of applications in scientific research, including:

    Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.

    Biology: Studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for their potential therapeutic applications, including drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action for Furan,5-ethoxytetrahydro-3-methyl-2-pentyl-,(2alpha,3ba,5alpha)-(9ci) would depend on its specific interactions with molecular targets. Generally, furans can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran (THF): A simpler furan derivative used as a solvent and in polymer production.

    2,5-Dimethylfuran: Known for its potential as a biofuel due to its high energy density.

    Furfuryl Alcohol: Used in the production of resins and as a chemical intermediate.

Uniqueness

Furan,5-ethoxytetrahydro-3-methyl-2-pentyl-,(2alpha,3ba,5alpha)-(9ci) is unique due to its specific functional groups, which may impart distinct chemical and biological properties compared to other furan derivatives.

Properties

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

(2R,3R,5R)-5-ethoxy-3-methyl-2-pentyloxolane

InChI

InChI=1S/C12H24O2/c1-4-6-7-8-11-10(3)9-12(14-11)13-5-2/h10-12H,4-9H2,1-3H3/t10-,11-,12-/m1/s1

InChI Key

GDZVPDYJNUKCAQ-IJLUTSLNSA-N

Isomeric SMILES

CCCCC[C@@H]1[C@@H](C[C@@H](O1)OCC)C

Canonical SMILES

CCCCCC1C(CC(O1)OCC)C

Origin of Product

United States

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